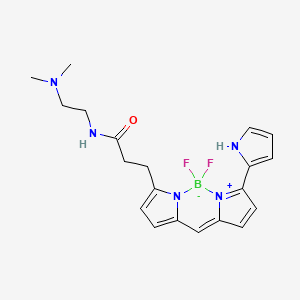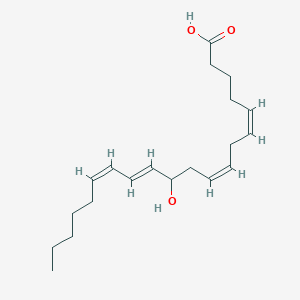
(+/-)11-HETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
(+/-)11-HETE has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying eicosanoid metabolism.
Biology: The compound is studied for its role in cell signaling and inflammatory responses.
Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and its role as a biomarker for certain conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)11-HETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by specific cytochrome P450 enzymes, such as CYP2B19, which exhibit arachidonate monooxygenase activity . The reaction conditions often include the presence of oxygen and cofactors like NADPH.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized use in research rather than large-scale manufacturing. the enzymatic synthesis approach can be scaled up using bioreactors and optimized enzyme systems.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)11-HETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include keto derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
Mécanisme D'action
The mechanism of action of (+/-)11-HETE involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various pathways involved in inflammation and cell proliferation. The compound targets enzymes like cyclooxygenases and lipoxygenases, influencing the production of other eicosanoids and mediating inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another hydroxyeicosatetraenoic acid with similar biological roles.
20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: A metabolite of arachidonic acid with distinct physiological effects.
Uniqueness
(+/-)11-HETE is unique due to its specific hydroxylation pattern and its role in modulating specific inflammatory pathways. Its distinct interaction with cytochrome P450 enzymes and its specific biological effects set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5Z,8Z,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+ |
Clé InChI |
GCZRCCHPLVMMJE-RLZWZWKOSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Synonymes |
11-HETE 11-hydroxy-5,8,12,14-eicosatetraenoic acid 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (R)-(E,Z,Z,Z)-isomer 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


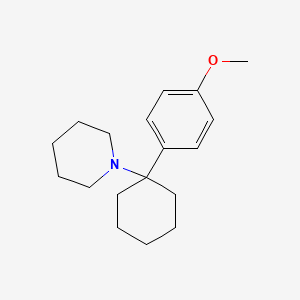
![phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1255154.png)

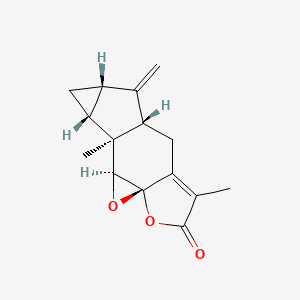
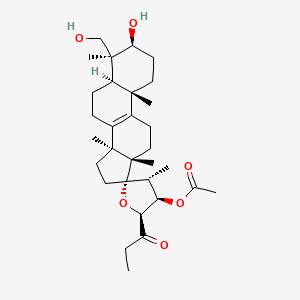


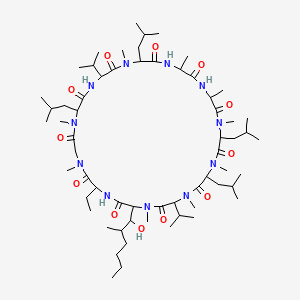
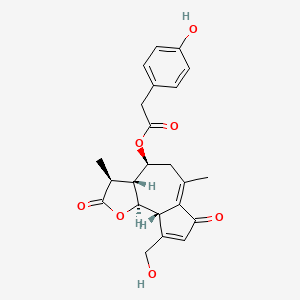
![(12Z,25Z)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1255172.png)


![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)
